异丙托溴铵
描述
阿托品,Sch 1000 一水合物,也称为溴化异丙托品一水合物,是一种毒蕈碱乙酰胆碱受体拮抗剂。它主要用于治疗呼吸系统疾病,如慢性阻塞性肺病 (COPD) 和哮喘。该化合物通过抑制乙酰胆碱在气道中对毒蕈碱受体的作用,从而导致支气管扩张和改善气流。
科学研究应用
溴化异丙托品一水合物在科学研究中有着广泛的应用:
化学: 用作研究季铵盐及其反应的模型化合物。
生物学: 用于研究毒蕈碱乙酰胆碱受体及其在细胞信号传导中的作用。
医学: 广泛研究其在呼吸系统疾病中的治疗效果。
工业: 用于配制吸入器和其他呼吸道药物。
作用机制
溴化异丙托品一水合物通过阻断气道中的毒蕈碱乙酰胆碱受体 (mAChRs) 来发挥作用。这种抑制阻止乙酰胆碱与这些受体结合,而这些受体通常会导致支气管收缩。通过阻断这种作用,该化合物诱导支气管扩张,从而改善气流并缓解呼吸系统疾病的症状。
生化分析
Biochemical Properties
Ipratropium bromide acts as an antagonist of the muscarinic acetylcholine receptor . This effect produces the inhibition of the parasympathetic nervous system in the airways and hence, inhibit their function .
Cellular Effects
Ipratropium bromide works by causing smooth muscles to relax . The inhalant opens up the medium and large airways in the lungs . It is used to treat the symptoms of chronic obstructive pulmonary disease and asthma .
Molecular Mechanism
Ipratropium bromide is a short-acting muscarinic antagonist . It works by causing smooth muscles to relax . It appears to inhibit vagally mediated reflexes by antagonizing the action of acetylcholine, the transmitter agent released from the vagus nerve .
Temporal Effects in Laboratory Settings
The onset of action for inhaled ipratropium bromide is typically within 15 to 30 minutes and lasts for three to five hours
Metabolic Pathways
Ipratropium bromide is partially metabolized in the gastrointestinal tract by the activity of the cytochrome P-450 isoenzymes . The absorbed portion is partially metabolized by ester hydrolysis to inactive metabolites, tropic acid, and tropane .
Transport and Distribution
Ipratropium bromide is commonly administered through inhalation which allows producing a local effect without presenting a significant systemic absorption
Subcellular Localization
Given that it is commonly administered through inhalation, it is likely that it primarily interacts with receptors on the surface of cells in the lungs
准备方法
合成路线和反应条件
溴化异丙托品一水合物的合成涉及几个步骤:
起始原料: 莨菪碱用作起始原料。
酯化: 莨菪碱与托品酸酯化生成托品酸莨菪碱酯。
季铵化: 然后用甲基溴对酯进行季铵化,生成溴化异丙托品。
水合: 最后一步是将溴化异丙托品水合生成一水合物。
反应条件通常涉及控制温度和使用乙醇或水等溶剂来促进反应。
工业生产方法
溴化异丙托品一水合物的工业生产遵循类似的合成路线,但规模更大。该过程包括:
批量合成: 在工业反应器中酯化大量的莨菪碱和托品酸。
纯化: 使用重结晶和色谱等技术对中间产物进行纯化。
季铵化和水合: 在受控环境中进行最后一步,以确保高纯度和高产率。
化学反应分析
反应类型
溴化异丙托品一水合物经历了几种类型的化学反应:
取代反应: 季铵盐基团可以参与亲核取代反应。
水解: 分子中的酯键可以在酸性或碱性条件下水解。
氧化和还原: 虽然不太常见,但该化合物可以在特定条件下发生氧化和还原反应。
常见试剂和条件
取代: 可以使用氢氧化钠或其他亲核试剂等试剂。
水解: 通常使用盐酸或氢氧化钠等酸性或碱性溶液。
氧化/还原: 可以使用高锰酸钾等强氧化剂或氢化铝锂等还原剂。
主要产品
水解: 生成莨菪碱和托品酸。
取代: 根据所用亲核试剂,产生各种取代衍生物。
相似化合物的比较
类似化合物
溴化噻托溴: 另一种用于类似适应症的毒蕈碱受体拮抗剂,但作用时间更长。
溴化阿克利丁: 一种具有类似机制但药代动力学特性不同的新型化合物。
溴化格隆溴铵: 用于治疗 COPD,具有不同的受体结合特征。
独特性
溴化异丙托品一水合物因其对 M1、M2 和 M3 毒蕈碱受体的特异性结合亲和力而具有独特性,其 IC50 值分别为 2.9 nM、2.0 nM 和 1.7 nM 。这种广泛的受体亲和力使其在治疗一系列呼吸系统疾病方面有效,并且作用起效时间相对较短。
属性
IUPAC Name |
(8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;bromide;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30NO3.BrH.H2O/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H;1H2/q+1;;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWHKYJURDBRMN-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.O.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66985-17-9 | |
Record name | (1R,3r,5S 8r)-3-[(RS)-(3-hydroxy-2-phenylpropanoyl)oxy]-8-methyl-8-(propan-2-yl)-8-azoniabicyclo[3.2.1.]octane bromide monohydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does ipratropium bromide exert its bronchodilatory effect?
A: Ipratropium bromide is an anticholinergic agent that acts as a competitive antagonist at muscarinic receptors, specifically M3 receptors, in the airways. [] By blocking the binding of acetylcholine to these receptors, it inhibits bronchoconstriction and reduces mucus secretion. [, , ]
Q2: What are the downstream effects of ipratropium bromide binding to muscarinic receptors in the airways?
A: By blocking muscarinic receptors, ipratropium bromide inhibits the parasympathetic nervous system's control over airway smooth muscle. This prevents acetylcholine-induced bronchoconstriction, leading to bronchodilation and improved airflow. [, , ]
Q3: How does the bronchodilatory effect of ipratropium bromide compare to that of β2-adrenoreceptor agonists in patients with chronic obstructive pulmonary disease (COPD)?
A: Studies suggest that while β2-adrenoreceptor agonists like salbutamol may be more effective in patients with asthma, ipratropium bromide exhibits comparable bronchodilation in patients with COPD. [, ]
Q4: Can ipratropium bromide inhalation solution be mixed with other nebulized medications like dornase alfa (Pulmozyme)?
A: It is not recommended to mix ipratropium bromide inhalation solution with dornase alfa. The benzalkonium chloride and disodium edetate present as excipients in certain ipratropium bromide formulations can negatively impact the activity of dornase alfa. []
Q5: Does the packaging of ipratropium bromide inhalation solution affect its stability?
A: Studies have shown that the secondary packaging of ipratropium bromide inhalation solution can influence the migration of semivolatile compounds like vanillin. Products packaged in a protective secondary layer, like a foil pouch, demonstrated better stability compared to those packaged in a carton. []
Q6: Is ipratropium bromide effective in treating rhinorrhea associated with allergic and non-allergic rhinitis?
A: Yes, clinical trials have demonstrated that ipratropium bromide nasal spray is effective in reducing the severity and duration of rhinorrhea in both allergic and non-allergic rhinitis. [, ]
Q7: Can ipratropium bromide be used in pediatric patients with asthma?
A: Clinical studies indicate that the combination of ipratropium bromide and salbutamol is more effective in treating acute asthma attacks in children compared to salbutamol alone. [, , , , ]
Q8: Is ipratropium bromide effective in the treatment of acute exacerbations of COPD?
A: Yes, studies show that ipratropium bromide, especially when combined with other bronchodilators or corticosteroids like Pulmicort (budesonide), is effective in improving lung function and clinical symptoms in patients experiencing acute exacerbations of COPD. [, , ]
Q9: Can ipratropium bromide provide protection against edrophonium chloride (Tensilon)-induced bronchospasm in myasthenia gravis patients?
A: Research suggests that ipratropium bromide can effectively prevent or significantly reduce the increase in airway resistance caused by edrophonium chloride in individuals with myasthenia gravis. [] This indicates a protective effect against potential bronchospasm triggered by the drug.
Q10: What are the advantages of administering ipratropium bromide via nebulizer compared to a metered-dose inhaler (MDI)?
A: While both delivery methods are effective, nebulizers may be advantageous for individuals who have difficulty coordinating inhalation with an MDI, such as infants, young children, or elderly patients. [, ] Nebulizers can deliver higher doses of medication and may be more effective during severe exacerbations of respiratory conditions. []
Q11: Can ipratropium bromide be administered as a dry powder inhaler?
A: Yes, ipratropium bromide is available as a dry powder inhaler. Studies have shown comparable bronchodilatory effects between ipratropium bromide administered as an aerosol and as a dry powder inhalation. []
Q12: What are the potential side effects of ipratropium bromide nasal spray?
A: The most commonly reported side effects of ipratropium bromide nasal spray are transient and localized, including nasal dryness and epistaxis. These side effects are typically mild and infrequent. [, ]
Q13: Are there any concerns regarding the long-term use of ipratropium bromide?
A: While ipratropium bromide is generally considered safe for long-term use, [] it's essential to consult with a healthcare professional to discuss individual patient factors and potential risks.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。